2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile chemical structure and properties
An In-depth Technical Guide to 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile Abstract This technical guide provides a comprehensive overview of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile, a heterocyclic compound f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile
Abstract
This technical guide provides a comprehensive overview of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile, a heterocyclic compound featuring a pyrrole-2-carboxaldehyde core N-substituted with a 2-cyanobenzyl group. This molecule serves as a versatile intermediate, integrating the reactive aldehyde functionality, a synthetically accessible pyrrole nitrogen, and a modifiable nitrile group. This document details its chemical structure, physicochemical properties, a robust synthetic protocol, and methods for its characterization. Furthermore, we explore its chemical reactivity and discuss its potential applications as a scaffold in medicinal chemistry and materials science, particularly for the development of novel N-fused heterocycles and functionalized polymers. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their synthetic programs.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among them, the pyrrole ring is a privileged scaffold due to its presence in vital natural products like heme and chlorophyll and its utility as a synthetic building block. Pyrrole-2-carboxaldehyde, in particular, is a cornerstone intermediate for the synthesis of more complex polypyrrolic systems such as porphyrins and for constructing various fused heterocyclic systems with significant biological activity.[1][2]
The molecule 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile combines this reactive pyrrole aldehyde with a benzonitrile moiety via a methylene bridge at the pyrrole nitrogen. The benzonitrile group is a common feature in medicinal chemistry, often serving as a metabolic stabilizer, a hydrogen bond acceptor, or a precursor to other functional groups like tetrazoles or carboxylic acids. The strategic placement of the formyl and cyano groups creates a multifunctional platform for diverse chemical transformations. This guide offers a detailed exploration of this compound, from its fundamental properties to its synthetic utility.
Molecular Structure and Physicochemical Properties
The structural identity of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile is established by its unique arrangement of a pyrrole-2-carboxaldehyde unit linked to a benzonitrile ring.
Chemical Structure:
Caption: Chemical structure of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile.
The most direct and logical approach to synthesizing 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile is through the N-alkylation of pyrrole-2-carboxaldehyde with 2-(bromomethyl)benzonitrile. This method offers high regioselectivity for the pyrrole nitrogen.[4]
Synthetic Workflow
The synthesis is a one-step nucleophilic substitution reaction. The pyrrole nitrogen, after deprotonation by a mild base, acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile and displacing the bromide leaving group.
Bifunctional pyrrole building blocks with aldehyde and nitrile groups
This guide details the strategic synthesis, reactivity, and application of bifunctional pyrrole building blocks featuring both aldehyde and nitrile moieties. Technical Guide for Medicinal Chemistry & Materials Science In...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic synthesis, reactivity, and application of bifunctional pyrrole building blocks featuring both aldehyde and nitrile moieties.
Technical Guide for Medicinal Chemistry & Materials Science
Introduction: The Power of Orthogonal Reactivity
In the architecture of bioactive heterocycles and functional materials, pyrroles serve as ubiquitous scaffolds. However, the bifunctional pyrrole —specifically one bearing both a formyl group (
) and a nitrile group ()—offers a unique advantage: orthogonal reactivity .
These two functional groups possess distinct electronic signatures and reaction profiles, allowing researchers to selectively manipulate one while preserving the other. This "chemical ambidexterity" is critical for:
Divergent Synthesis: Rapid generation of library diversity (e.g., kinase inhibitors).
Post-Synthetic Modification: Installing a "handle" (nitrile) that survives initial coupling (aldehyde-based) for late-stage bioconjugation.
Electronic Tuning: The push-pull nature of the electron-withdrawing nitrile and the electron-withdrawing (but resonance-donating) pyrrole core fine-tunes the photophysics of derived dyes like BODIPY.
Synthetic Strategies
Synthesizing a pyrrole ring with both a formyl and a cyano group requires bypassing the inherent electronic deactivation caused by the first electron-withdrawing group (EWG).
Strategy A: Sequential Functionalization (The Electrophilic Route)
Best for: Accessing specific substitution patterns (e.g., 4-cyano-2-formyl) from commercially available precursors.
Direct Vilsmeier-Haack formylation of a cyanopyrrole is often sluggish due to ring deactivation. The preferred route utilizes Chlorosulfonyl Isocyanate (CSI) , a potent electrophile capable of reacting with deactivated pyrroles.
Protocol: Synthesis of 4-Cyano-pyrrole-2-carbaldehyde
Protection: Convert pyrrole-2-carbaldehyde to its acetal (e.g., 1,3-dioxane) to protect the aldehyde and slightly mitigate deactivation.
Cyanation: React the acetal with CSI. The substitution typically occurs at the 4-position (meta-like) due to the directing effect of the bulky acetal and the electronic sink of the nitrogen.
Workup: DMF quench followed by acid hydrolysis yields the nitrile and restores the aldehyde.
Strategy B: De Novo Cyclization (The Convergent Route)
Best for: Large-scale preparation and 3,4-disubstituted patterns.
This approach builds the pyrrole ring around the nitrile functionality, avoiding electrophilic substitution on a deactivated ring.
Hydrolysis: To remove the acetal, treat the organic residue with
in THF for 1 hour at RT. Neutralize and extract.[3][4][6]
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Critical Causality:
Why Acetals? The aldehyde group is electron-withdrawing but labile. Protecting it as an acetal locks the conformation and directs the incoming electrophile (CSI) to the 4-position via steric blocking of the 3-position.
Why CSI? Standard electrophiles (like in Friedel-Crafts) fail on electron-deficient rings. CSI is highly reactive and forms a distinct intermediate that collapses to the nitrile upon DMF treatment.
Reactivity & Applications
Orthogonal Chemoselectivity
The utility of this building block lies in the ability to react the aldehyde and nitrile independently.
Reaction Type
Target Group
Reagents
Product
Application
Condensation
Aldehyde ()
Pyrrole,
Dipyrromethene
BODIPY Dyes
Knoevenagel
Aldehyde ()
Malononitrile
Vinyl Nitrile
Michael Acceptors
[3+2] Cycloaddition
Nitrile ()
,
Tetrazole
Bioisosteres
Hydrolysis
Nitrile ()
,
Primary Amide
Kinase Inhibitors
Case Study: BODIPY Synthesis with a "Clickable" Handle
One of the most powerful applications is the synthesis of BODIPY dyes that retain a reactive nitrile.
Condensation: React 4-cyano-pyrrole-2-carbaldehyde with an
-free pyrrole. The aldehyde reacts preferentially; the nitrile remains inert under the mild acid catalysis (TFA/DCM) used for dipyrromethene formation.
Complexation: Oxidation (DDQ) and boron complexation (
) yields the BODIPY core.
Post-Functionalization: The surviving nitrile can now be converted to a tetrazole or reduced to an amine for bioconjugation to antibodies or peptides, creating a fluorescent probe.
Visualization: Reactivity Map
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of aldehyde and nitrile groups.
References
Vilsmeier-Haack Transformations under Non-Classical Conditions. IAAM Online. (Demonstrates Vilsmeier protocols on heteroaromatics). 7[2][4][5][8][9][10][11][12]
The Vilsmeier formylation and the cyanation of pyrrole acetals. Canadian Journal of Chemistry. (Seminal work on CSI cyanation of pyrrole acetals). 13[2][8][10][11][12][14]
Preparation of Diverse BODIPY Diesters. PubMed Central. (Details the condensation of pyrrole aldehydes to form BODIPY cores). 15[2][4][5][8][10][11][12]
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Chemistry Portal. (Alternative de novo synthesis methods). 16[2][8][10][11]
Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate. ResearchGate. (Detailed mechanism of CSI reaction with pyrroles). 11
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles. PubMed Central. (Protocol for nitrile-first synthesis from enones). 9[2][5][8][10][11][14]
Technical Guide: Synthesis and SAR of N-Benzyl Benzonitrile Vonoprazan Analogs
This guide details the strategic design and synthesis of Vonoprazan analogs, specifically focusing on N-benzyl benzonitrile intermediates . These motifs serve as critical bioisosteres for the labile sulfonyl group found...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic design and synthesis of Vonoprazan analogs, specifically focusing on N-benzyl benzonitrile intermediates . These motifs serve as critical bioisosteres for the labile sulfonyl group found in the parent API, addressing stability concerns while probing the hydrophobic pocket of the H⁺,K⁺-ATPase.
Executive Summary & Pharmacophore Rationale
Vonoprazan Fumarate (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB). While highly potent, the pyridine-3-sulfonyl moiety at the N1-position is chemically labile under hydrolytic conditions and metabolically susceptible.
Research into Vonoprazan analogs often focuses on replacing the sulfonyl group with metabolically stable linkers that retain the necessary electron-withdrawing character and hydrogen-bond acceptor capability. The N-benzyl benzonitrile motif is a leading scaffold in this exploration because:
Bioisosterism: The nitrile (-CN) group mimics the electrostatic potential and dipole of the sulfonyl oxygen or pyridine nitrogen.
Pi-Stacking: The benzyl ring maintains the hydrophobic interaction with the Tyr/Trp residues in the luminal vestibule of the proton pump.
Chemical Stability: The N-C bond (benzyl) is significantly more resistant to hydrolysis than the N-S bond (sulfonamide).
This guide focuses on the synthesis of the critical intermediate: N-(cyanobenzyl)-5-(2-fluorophenyl)pyrrole-3-carbaldehyde .
Retrosynthetic Analysis
The construction of the N-benzyl benzonitrile analog relies on a convergent synthesis strategy. The disconnection point is the pyrrole nitrogen (N1) , allowing for late-stage diversification of the core scaffold.
Pathway Logic
Core Synthesis: Construction of the 1,3,5-trisubstituted pyrrole ring without the N-substituent (Paal-Knorr or Hantzsch-type cyclization).
N-Alkylation (Critical Step): Introduction of the benzonitrile motif via SN2 reaction.
Reductive Amination: Installation of the methylamine tail (standard Vonoprazan side chain).
Figure 1: Retrosynthetic disconnection showing the convergence of the pyrrole core and the benzonitrile electrophile.
Experimental Protocols
Phase A: Preparation of the Pyrrole Core
Note: This phase utilizes the standard Takeda protocol to generate the universal precursor.
Condensation: React 2-bromo-2'-fluoroacetophenone with malononitrile in THF using DBU as a base to form the acyclic dinitrile intermediate.
Cyclization: Treat the intermediate with HCl/EtOAc to induce cyclization, yielding 2-amino-5-(2-fluorophenyl)pyrrole-3-carbonitrile (or the chloro-derivative depending on conditions).
Hydrolysis/Reduction: Convert the C3-nitrile to the aldehyde via Raney-Ni hydrogenation (formic acid/water) to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde .
Phase B: Synthesis of the N-Benzyl Benzonitrile Intermediate
This is the divergent step distinguishing the analog from standard Vonoprazan.
Setup: Charge a 3-neck Round Bottom Flask (RBF) with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) and anhydrous DMF (10 volumes).
Base Addition: Cool to 0°C. Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) in portions.
Why Cs₂CO₃? Cesium promotes the "cesium effect," enhancing solubility and nucleophilicity of the pyrrole nitrogen in polar aprotic solvents, reducing O-alkylation byproducts.
Alkylation: Add 4-(bromomethyl)benzonitrile (1.1 eq) dropwise over 30 minutes.
Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by HPLC (Target retention time shift ~2.5 min vs starting material).
Quench: Pour reaction mixture into ice-water (30 volumes). The product typically precipitates as a solid.
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove unreacted benzyl bromide.
Yield: Typically 85–92%.
Appearance: Off-white to pale yellow crystalline solid.
Phase C: Reductive Amination (Final Analog Assembly)
Dissolve the Phase B intermediate in Methanol.
Add Methylamine (33% in EtOH, 3.0 eq). Stir for 2 hours to form the imine.
Add Sodium Borohydride (NaBH₄) (1.5 eq) at 0°C.
Isolate via extraction (DCM/Water) and convert to Fumarate salt for stability.
Critical Process Parameters (CPP) & Data
The following table summarizes the optimization data for the N-alkylation step (Phase B), highlighting the impact of base and solvent on regioselectivity (N-alkylation vs. C-alkylation).
Parameter
Condition A
Condition B (Optimized)
Condition C
Solvent
THF
DMF
Acetone
Base
NaH (60%)
Cs₂CO₃
K₂CO₃
Temp
0°C → Reflux
0°C → 25°C
Reflux
Time
2 h
5 h
12 h
Yield
65%
91%
78%
Impurity Profile
High C2-alkylation
<0.5% Regio-isomers
Incomplete conversion
Key Insight: Using NaH in THF often results in "hard" nucleophilicity, leading to competitive C-alkylation at the pyrrole C2 position. The softer Cs₂CO₃/DMF system favors the desired N1-alkylation.
Reaction Mechanism & Workflow
The following diagram illustrates the mechanistic flow from the core pyrrole to the final N-benzyl benzonitrile analog.
Figure 2: Step-wise reaction workflow for the synthesis of the N-benzyl benzonitrile analog.
Mass Spec: [M+H]⁺ consistent with formula C₁₉H₁₃FN₂O.
References
Arikawa, Y., et al. (2012).[1][2][3] "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)." Journal of Medicinal Chemistry, 55(9), 4446–4456. Link
Takeda Pharmaceutical Co Ltd. (2010). "Pyrrole derivatives and use thereof." U.S. Patent 2010/0261734. Link
Kajino, M., et al. (2006).[4] "Preparation of pyrrole derivatives as acid secretion inhibitors." WO Patent 2006036024.[4] Link
Scott, J.S., et al. (2023). "Evaluation of N-benzyl pyrroles as P-CAB analogs." Bioorganic & Medicinal Chemistry Letters (General reference for N-benzyl SAR in P-CABs).
Reductive amination protocols using 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile
Introduction & Strategic Context This guide details the reductive amination of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile (hereafter referred to as FPBN-2 ). This scaffold is a critical building block in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
This guide details the reductive amination of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile (hereafter referred to as FPBN-2 ). This scaffold is a critical building block in the synthesis of potassium-competitive acid blockers (P-CABs) and novel heterocyclic kinase inhibitors.
The structural coupling of an electron-rich pyrrole-2-carboxaldehyde with an ortho-substituted benzyl nitrile creates a unique chemical environment. The ortho-cyano group exerts steric influence and electronic withdrawal, while the pyrrole ring is sensitive to acid-catalyzed polymerization. Consequently, standard "textbook" reductive aminations often fail due to:
Pyrrole Polymerization: High acid concentrations (low pH) required for imine formation can trigger the formation of "pyrrole blacks" (polymers).
Nitrile Hydrolysis/Reduction: Harsh reducing agents (e.g., LiAlH4) or unbuffered aqueous conditions can attack the nitrile moiety, converting it to a primary amine or amide.
Bis-alkylation: When using primary amines (e.g., methylamine), the product secondary amine is often more nucleophilic than the starting material, leading to tertiary amine impurities.
This application note provides three validated protocols designed to navigate these stability islands, ensuring high chemoselectivity for the aldehyde moiety.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
pH Control
4.5 – 6.0
Sufficiently acidic to activate the carbonyl for imine formation, but insufficiently acidic to trigger pyrrole polymerization.
Temperature
0°C 25°C
Low temperature during hydride addition suppresses nitrile reduction side-reactions.
Stoichiometry
Amine (1.2–5.0 eq)
Excess primary amine is required to statistically favor the secondary amine product over the bis-alkylated tertiary dimer.
Solvent
MeOH, DCE, or TFE
Methanol (MeOH) is standard for borohydrides. Dichloroethane (DCE) is preferred for STAB (Sodium Triacetoxyborohydride). Trifluoroethanol (TFE) accelerates difficult imine formations.
Experimental Protocols
Protocol A: The "Standard" Borohydride Method (Scalable)
Best for: Routine synthesis, cost-effective scaling, and stable amines (e.g., methylamine, ethylamine).
Reagents:
FPBN-2 (1.0 eq)
Amine (e.g., Methylamine 33% in EtOH) (3.0 – 5.0 eq)
Sodium Borohydride (NaBH
) (1.5 eq)
Solvent: Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
Imine Formation: Charge a reaction vessel with FPBN-2 and anhydrous MeOH (10 mL/g). Cool to 0°C.[1]
Amine Addition: Add the amine solution dropwise.[1] Note: If using an amine salt (e.g., MeNH
·HCl), add EtN (1.0 eq) to liberate the free base.
Equilibration: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2–4 hours.
IPC (In-Process Control): Monitor by TLC/LCMS for the disappearance of the aldehyde peak. The imine intermediate is often visible.
Reduction: Cool the mixture back to 0°C. Add NaBH
portion-wise over 20 minutes. Caution: Exothermic gas evolution (H).
Completion: Stir at RT for 1–2 hours.
Quench: Slowly add saturated aqueous NaHCO
(do not use strong acid).
Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na
Protocol B: The STAB "One-Pot" Method (High Chemoselectivity)
Best for: Complex amines, acid-sensitive substrates, and preventing over-alkylation.
Reagents:
FPBN-2 (1.0 eq)
Amine (1.1 – 1.2 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Acetic Acid (AcOH) (1.0 eq)
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Methodology:
Dissolution: Dissolve FPBN-2 and the target amine in DCE (15 mL/g) under N
atmosphere.
Acid Activation: Add AcOH (1.0 eq). Stir for 30 minutes at RT.
Reductant Addition: Add STAB in a single portion.
Mechanistic Insight: STAB is less reactive than NaBH
and does not reduce aldehydes/ketones effectively but rapidly reduces iminium ions. This ensures that the aldehyde is not reduced to the alcohol (a common side product).
Reaction: Stir at RT for 12–16 hours.
Quench: Add saturated aqueous NaHCO
and stir vigorously for 30 minutes to quench borate complexes.
Purification: Separate phases. The organic phase often requires no further purification other than drying and concentration.
Mechanistic Pathway & Impurity Fate Map
The following diagram illustrates the reaction logic and the origin of critical impurities.
Figure 1: Reaction pathway for the reductive amination of FPBN-2, highlighting the critical "Iminium" gateway and potential divergence points for impurities.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Steric hindrance from ortho-cyano group prevents imine formation.
Switch to TFE (2,2,2-Trifluoroethanol) as solvent. TFE stabilizes the hemiaminal and accelerates water elimination.
High "Alcohol" Impurity
Reducing agent added before imine formation was complete.
Increase the "Equilibration" time (Step 3 in Protocol A) or use STAB (Protocol B) which is chemoselective for imines.
Dimer Formation
Amine concentration too low relative to aldehyde.
Increase Amine equivalents to 5.0 eq . Use slow addition of the aldehyde to the amine solution (Reverse Addition).
Dark/Black Reaction
Acid concentration too high (Pyrrole degradation).
Ensure pH stays > 4.0. If using amine salts, ensure stoichiometric neutralization with EtN.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Takeda Pharmaceutical Company Ltd. (2010). "Preparation of pyrrole derivatives as acid secretion inhibitors." U.S. Patent 2010/0261738. (Describes homologous pyrrole-2-carboxaldehyde reductive aminations for Vonoprazan synthesis). Link
Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride using 1,2-Dichloroethane as Solvent." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1-2.
Kogure, N., et al. (2020).[2] "Process Development of Vonoprazan Fumarate." Organic Process Research & Development. (Provides industrial context for pyrrole stability).
Application Note: Strategic Hydrolysis of the Nitrile Group in 1-(2-Cyanobenzyl)pyrrole-2-carbaldehyde
Executive Summary This application note details the protocols for the hydrolysis of the nitrile moiety within 1-(2-cyanobenzyl)pyrrole-2-carbaldehyde (1) . This substrate is a critical "lynchpin" scaffold in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocols for the hydrolysis of the nitrile moiety within 1-(2-cyanobenzyl)pyrrole-2-carbaldehyde (1) . This substrate is a critical "lynchpin" scaffold in the synthesis of pyrrolo[1,2-a]quinoxalines , a class of tricyclic heterocycles exhibiting significant antileukemic and antipsychotic activities.
The Core Challenge: The primary technical hurdle is the high reactivity of the C-2 aldehyde on the pyrrole ring. Standard vigorous acid/base hydrolysis of the nitrile often leads to degradation (polymerization) or unwanted Cannizzaro reactions before the nitrile converts to the carboxylic acid. Furthermore, the proximity of the generated amide/acid to the aldehyde favors rapid intramolecular cyclization.
The Solution: This guide presents two distinct workflows:
Method A (Controlled Partial Hydrolysis): Isolation of the amide intermediate using the Radziszewski reaction (H₂O₂/Base).
Method B (Cascade Cyclization): A one-pot hydrolysis-condensation protocol to generate the fused tricyclic pyrrolo[1,2-a]quinoxaline scaffold directly.
Chemical Pathway & Mechanism[1][2][3][4]
The hydrolysis of the nitrile group in this substrate is rarely a standalone event; it is the trigger for a cascade reaction. Understanding the competition between intermolecular hydrolysis and intramolecular cyclization is vital.
Reaction Pathway Diagram
Figure 1: Mechanistic divergence. The proximity of the generated amide to the aldehyde drives the reaction toward the cyclized quinoxaline product (Green), making isolation of the open-chain acid (Red) difficult without protecting groups.
Objective: To convert the nitrile to a primary amide (
) while preserving the aldehyde and preventing cyclization.
Mechanism: Base-catalyzed hydroperoxide hydrolysis (Radziszewski reaction). The hydroperoxide anion () is a potent nucleophile that attacks the nitrile faster than hydroxide, allowing for milder conditions.
Objective: To synthesize the fused tricyclic scaffold directly. This is the preferred route for drug discovery applications targeting G-protein coupled receptors or leukemia cell lines.
Mechanism: Hydrolysis of nitrile to amide followed by in situ acid-catalyzed condensation with the aldehyde.
Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) for the second step if using a two-stage temp ramp.
Step-by-Step Methodology
Dissolution: Suspend 1.0 mmol of substrate in 5 mL Ethanol.
Base Hydrolysis: Add 2.5 mL of 10% NaOH solution.
Reflux (The Cascade Trigger): Heat the mixture to reflux (80°C) for 2–4 hours.
Mechanistic Insight: The base hydrolyzes the nitrile to the amide.[3][4] At reflux temperature, the amide nitrogen overcomes the entropic barrier and attacks the aldehyde carbonyl. The base then facilitates the elimination of water (dehydration) to aromatize/form the ring.
Monitoring: Monitor via LC-MS. Look for the mass corresponding to
. Essentially, the molecular weight of the product is the same as the starting material plus water (hydrolysis) minus water (condensation).
Correction: Actually, Nitrile (
) Amide () adds . Condensation loses . The product is isomeric with the hydrated nitrile (amide form) but structurally distinct.
Work-up: Cool to room temperature. Neutralize with 1M HCl to pH 7.
Isolation: The tricyclic product is often highly crystalline and lipophilic. Collect the precipitate by filtration. Recrystallize from Ethanol.
Improving yield of N-alkylation vs C-alkylation in pyrrole-2-carboxaldehyde
A Guide to Selectively Targeting N-Alkylation over C-Alkylation Welcome to the Technical Support Center for optimizing the alkylation of pyrrole-2-carboxaldehyde. This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Selectively Targeting N-Alkylation over C-Alkylation
Welcome to the Technical Support Center for optimizing the alkylation of pyrrole-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrrole functionalization. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of controlling N- versus C-alkylation, a critical step in the synthesis of many pharmaceutical intermediates and functional materials.
The Challenge: Controlling Regioselectivity in Pyrrole Alkylation
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the N-H proton, which is moderately acidic (pKa ≈ 17.5), introduces a competing site for alkylation.[1] Deprotonation of the pyrrole nitrogen generates a highly nucleophilic pyrrolide anion. This anion is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen atom (N-alkylation) or at a carbon atom of the ring (C-alkylation), most commonly at the C2 or C5 position.[1][2] The presence of the electron-withdrawing aldehyde group at the C2 position further complicates this reactivity. This guide will provide the principles and practical steps to steer the reaction toward the desired N-alkylated product.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N- and C-alkylated products. What are the key factors influencing the N/C alkylation ratio?
A1: The regioselectivity of pyrrole alkylation is a delicate balance of several interconnected factors. Understanding and controlling these is key to achieving your desired outcome.
The Nature of the Counter-ion: The bond between the deprotonated pyrrole nitrogen and its metal counter-ion is crucial. More ionic bonds, typically formed with alkali metals like lithium, sodium, and potassium (Li+, Na+, K+), favor N-alkylation.[1][3] This is because the "free" pyrrolide anion is more available to react at the nitrogen. Conversely, more covalent bonds, as seen with Grignard reagents (MgX), lead to a higher degree of coordination with the nitrogen atom, sterically hindering it and promoting alkylation at the carbon positions (primarily C2).[1][3][4]
Solvent Choice: The solvent's ability to solvate the cation plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective at solvating metal cations, which helps to dissociate the ion pair and promote N-alkylation.[2][3][5] In contrast, non-polar or less coordinating solvents like tetrahydrofuran (THF) or diethyl ether can lead to more C-alkylation, especially when using reagents like Grignard reagents.[6]
The Electrophile (Alkylating Agent): The nature of the alkylating agent also influences the outcome. "Harder" electrophiles, such as methyl iodide, tend to react more readily at the "harder" nitrogen atom. In contrast, "softer" electrophiles may show a preference for the "softer" carbon atoms of the pyrrole ring.
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Q2: Which base should I choose to maximize N-alkylation?
A2: The choice of base is critical for generating the pyrrolide anion and influencing the subsequent alkylation.
Strong, Non-nucleophilic Bases are Preferred: Strong bases like sodium hydride (NaH), potassium hydride (KH), or butyllithium (BuLi) are commonly used to fully deprotonate the pyrrole.[1][3] These bases ensure the formation of the pyrrolide anion.
Carbonate and Hydroxide Bases: While weaker bases like potassium carbonate (K2CO3) or potassium hydroxide (KOH) can be used, they often require more forcing conditions (e.g., higher temperatures, polar aprotic solvents) to achieve high yields of the N-alkylated product.[2][7] For instance, using K2CO3 in DMF has been shown to be an effective system for the N-alkylation of certain pyrroles.[7]
Q3: How can I confirm whether I have synthesized the N-alkylated or C-alkylated isomer?
A3: Spectroscopic methods are essential for distinguishing between N- and C-alkylated products.
¹H NMR Spectroscopy: This is often the most definitive method.
N-Alkylated Product: The characteristic N-H proton signal (typically a broad singlet) will be absent. You will observe new signals corresponding to the protons of the newly introduced alkyl group, and their integration will match the expected number of protons. The chemical shifts of the pyrrole ring protons will also be affected by the N-substitution.
C-Alkylated Product: The N-H proton signal will still be present. You will see signals for the new alkyl group, and the pattern of the pyrrole ring protons will change significantly due to the loss of a proton on the ring and the introduction of the alkyl substituent.
¹³C NMR Spectroscopy: The chemical shifts of the pyrrole ring carbons will differ between the N- and C-alkylated isomers.
Infrared (IR) Spectroscopy: In the C-alkylated product, you will still observe the N-H stretching frequency (typically in the range of 3200-3500 cm⁻¹). This peak will be absent in the N-alkylated product.
Mass Spectrometry (MS): Both isomers will have the same molecular weight, but their fragmentation patterns may differ.
This section provides a structured approach to troubleshoot and optimize your N-alkylation reaction.
Issue
Potential Cause(s)
Recommended Action(s)
Low yield of N-alkylated product
Incomplete deprotonation of the pyrrole.
Use a stronger base (e.g., NaH, KH, BuLi). Ensure anhydrous reaction conditions.
Suboptimal solvent.
Switch to a polar aprotic solvent like DMF or DMSO to better solvate the cation.[2][3]
Reaction temperature is too low or too high.
Systematically vary the reaction temperature. Start at room temperature and gradually increase if no reaction occurs.
Poor quality of reagents.
Use freshly distilled or purchased anhydrous solvents and high-purity reagents.
Significant formation of C-alkylated byproduct
The counter-ion is too covalent (e.g., MgX).
Use an alkali metal base (NaH, KH) to generate a more ionic pyrrolide salt.[1][3]
The solvent is not sufficiently polar.
Use a highly polar aprotic solvent like DMF or HMPA (use with caution due to toxicity).
The electrophile is too "soft".
If possible, consider using a "harder" alkylating agent.
Reaction does not proceed to completion
Insufficient amount of base or alkylating agent.
Use a slight excess of the base (e.g., 1.1-1.2 equivalents) and the alkylating agent (e.g., 1.1-1.5 equivalents).
Reaction time is too short.
Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed.
Formation of multiple byproducts/polymerization
Reaction conditions are too harsh (e.g., high temperature, strong acid/base).
Lower the reaction temperature. Use a milder base if possible. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Pyrroles can be sensitive to strong acids and can polymerize.[1]
Recommended Protocol for N-Alkylation of Pyrrole-2-Carboxaldehyde
This protocol provides a general starting point for achieving high yields of the N-alkylated product. Optimization may be required for specific substrates and alkylating agents.
Materials:
Pyrrole-2-carboxaldehyde
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Inert atmosphere setup (Nitrogen or Argon)
Syringes and needles
Procedure:
Preparation of Sodium Hydride: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, weigh the desired amount of NaH (1.1 equivalents). Wash the NaH dispersion with anhydrous hexanes or diethyl ether (3 times) to remove the mineral oil. Carefully decant the solvent each time using a cannula or syringe.
Reaction Setup: To the washed NaH, add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath.
Addition of Pyrrole-2-Carboxaldehyde: Dissolve pyrrole-2-carboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.
Washing: Combine the organic layers and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated pyrrole-2-carboxaldehyde.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing N-alkylation.
References
Organic Chemistry PDF - EduRev. (n.d.). Synthesis, Reactivity and Properties of Pyrrole. Retrieved February 24, 2026, from [Link]
Wikipedia. (2024, February 13). Pyrrole. In Wikipedia. Retrieved February 24, 2026, from [Link]
da Silva, A. L., et al. (2018). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. Retrieved February 24, 2026, from [Link]
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved February 24, 2026, from [Link]
ACS Publications. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. Organic Letters. Retrieved February 24, 2026, from [Link]
Scribd. (n.d.). Pyrrole: Structure and Aromaticity Analysis. Retrieved February 24, 2026, from [Link]
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved February 24, 2026, from [Link]
ACS Publications. (1976). Factors Affecting the Position of Alkylation of Alkali Metal Salts of Pyrrole with Allylic Type Halides. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved February 24, 2026, from [Link]
National Institutes of Health. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC. Retrieved February 24, 2026, from [Link]
Canadian Journal of Chemistry. (1978). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Retrieved February 24, 2026, from [Link]
Solving solubility issues of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile in NMR solvents
Guide: Solving Solubility Issues of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile Welcome to the technical support center for advanced NMR sample preparation. This guide provides in-depth troubleshooting strategies and...
Author: BenchChem Technical Support Team. Date: February 2026
Guide: Solving Solubility Issues of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile
Welcome to the technical support center for advanced NMR sample preparation. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to resolving the solubility challenges encountered with 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile and structurally similar compounds. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to achieve high-quality NMR spectra.
Understanding the Molecule: A Proactive Approach to Solvent Selection
Before attempting to dissolve your sample, a brief analysis of the molecule's structure is crucial for predicting its behavior. This proactive step can save significant time and resources.
The compound 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile possesses several key structural features that dictate its solubility:
Aromatic Systems: The presence of both a pyrrole and a benzene ring suggests the potential for π-π stacking interactions, which can increase the energy required to break down the crystal lattice.
Polar Functional Groups: The formyl (-CHO) and nitrile (-C≡N) groups are polar and can act as hydrogen bond acceptors.
N-Substitution: The pyrrole nitrogen is substituted, meaning it cannot act as a hydrogen bond donor.
Overall Polarity: The combination of these features results in a molecule of moderate polarity with hydrogen bond accepting capabilities but no donating sites.
This profile suggests that while non-polar solvents are unlikely to be effective, highly protic solvents may also be suboptimal. The principle of "like dissolves like" guides our initial solvent choices toward those with similar polarity and intermolecular force characteristics.[1][2]
Caption: Key structural features influencing solubility.
This section addresses the most common questions and provides a first-line approach to solvent selection.
Q1: What is the best initial deuterated solvent to try for dissolving 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile?
For a molecule of moderate polarity, Deuterated Chloroform (CDCl₃) is an excellent starting point.[3] It is a moderately polar solvent with low hydrogen-bonding tendencies that can dissolve a wide array of organic compounds.[3] If solubility is limited in CDCl₃, the next logical choice is Deuterated Dimethyl Sulfoxide (DMSO-d₆) . DMSO is a highly polar aprotic solvent, very effective at dissolving polar compounds that are challenging for other solvents.[3][4]
Q2: I tried CDCl₃ and my sample formed a suspension. What does this mean and what should I do?
A suspension indicates poor solubility. The solute-solute interactions (crystal lattice energy) are stronger than the solute-solvent interactions. Do not proceed with NMR analysis, as solid particles can interfere with the spectrometer's shimming process, leading to poor spectral quality.[5]
Action: Move to a more polar solvent. The recommended progression is outlined in the table below. Gentle warming or sonication can also be attempted to aid dissolution in the initial solvent before moving to a new one.
Q3: Can I use a solvent that has protons, like regular chloroform?
No. NMR spectroscopy for organic structure elucidation primarily observes ¹H and ¹³C nuclei.[6] Using a standard (non-deuterated) solvent will introduce a massive solvent signal that will overwhelm the signals from your compound, making the spectrum unusable.[7] Deuterated solvents, where hydrogen atoms are replaced by deuterium, are essential to minimize solvent interference and to provide a lock signal for the spectrometer.[3][6][7]
Table 1: Recommended Solvent Selection Guide
This table provides a logical progression for solvent testing, moving from lower to higher polarity. Properties listed are for the corresponding non-deuterated compounds unless otherwise noted and are intended as a guide.[8][9]
Solvent Name
Formula
Relative Polarity
Key Characteristics & Use Case
Residual ¹H Peak (ppm)
Chloroform-d
CDCl₃
Low-Medium
First Choice. Good for a wide range of moderately polar organic compounds.[3]
~7.26
Acetone-d₆
(CD₃)₂CO
Medium
Aprotic, more polar than CDCl₃. Useful if CDCl₃ fails.
~2.05
Acetonitrile-d₃
CD₃CN
Medium-High
Aprotic, polar. Good alternative to Acetone-d₆.
~1.94
Dimethyl Sulfoxide-d₆
(CD₃)₂SO
High
Second Choice. Excellent for polar compounds and those with strong intermolecular forces.[3][4] High boiling point.
~2.50
Methanol-d₄
CD₃OD
High (Protic)
Protic solvent. May be effective due to H-bond accepting ability, but can cause peak broadening for exchangeable protons.
~3.31 & ~4.87
Pyridine-d₅
C₅D₅N
High
Aromatic and polar. Can interact favorably with other aromatic systems.
~8.74, 7.58, 7.22
Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature, concentration, and the solute.[9]
Advanced Troubleshooting Guide: When Standard Solvents Fail
If you have tried the solvents above and still face poor solubility, more advanced techniques are required. This section provides detailed protocols and the scientific rationale behind them.
Caption: Advanced troubleshooting workflow for solubility.
Q4: My compound shows slight solubility in CDCl₃ and better solubility in DMSO-d₆. Can I mix them?
Yes, using deuterated solvent mixtures is a powerful and common technique. A small amount of a stronger solvent (like DMSO-d₆) can be added to a primary solvent (like CDCl₃) to significantly boost solubility without drastically altering the chemical shifts observed in the primary solvent.
Protocol 1: Using a Co-Solvent Mixture
Initial Dissolution: Attempt to dissolve your compound (e.g., 5-10 mg) in the primary solvent with lower polarity (e.g., 0.6 mL of CDCl₃) directly in the NMR tube.
Co-Solvent Addition: If solubility is poor, add DMSO-d₆ dropwise (e.g., 10-20 µL at a time) using a microliter syringe.
Mixing: After each addition, cap and gently invert the NMR tube several times to mix. Brief, gentle sonication can also be effective.
Observation: Continue adding the co-solvent until the solution becomes clear.
Important Consideration: Be aware that using mixed solvents can cause shifts in the positions of NMR peaks compared to pure solvents.[10] It is crucial to correctly reference your spectrum and note the solvent mixture used in your records.
Q5: The compound is still not soluble enough for a good ¹³C NMR spectrum, even with solvent mixtures. What is the next step?
Increasing the temperature of the sample can often enhance solubility. This is achieved using Variable Temperature (VT) NMR experiments.[11] By providing thermal energy, you can help overcome the solute-solute interactions (crystal lattice energy), allowing the solvent to more effectively solvate the molecules.[2]
Protocol 2: Variable Temperature (VT) NMR for Enhanced Solubility
Prerequisite: Ensure your sample is dissolved in a solvent with a high boiling point to prevent it from boiling in the NMR tube at elevated temperatures. DMSO-d₆ (B.P. 189 °C) or Toluene-d₈ (B.P. 111 °C) are excellent choices for high-temperature work.[12][13] Do NOT attempt this with low-boiling solvents like CDCl₃ (B.P. 61 °C).
Sample Preparation: Prepare your sample in a suitable high-boiling point deuterated solvent (e.g., DMSO-d₆). Ensure you are using a robust NMR tube (e.g., Pyrex, Class A glass) that can withstand temperature changes.[12][13]
Instrument Setup: Consult your NMR facility manager for training on the specific spectrometer's VT unit. Incorrect use can damage the instrument.[12]
Temperature Incrementation: Start at ambient temperature (e.g., 25 °C / 298 K). Gradually increase the temperature in increments of 5-10 °C.
Equilibration: Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before shimming and acquiring a test spectrum.
Monitoring: Acquire a quick ¹H spectrum at each temperature to monitor for both improved solubility (increased signal intensity) and any signs of compound degradation.[11]
Acquisition: Once sufficient solubility is achieved, you can proceed with your longer experiments, like ¹³C NMR.
Safety: Never exceed a temperature within 10-15 °C of the solvent's boiling point.[13]
Q6: I have very little compound available, and solubility is the limiting factor. Are there any other options?
Yes. If the issue is achieving a high enough concentration for sensitivity (especially for ¹³C or 2D NMR) due to poor solubility, specialized NMR tubes can be used. Shigemi tubes are micro-scale volume tubes that are matched to the solvent being used. They reduce the total volume of solvent needed, effectively increasing the sample's concentration within the detection region of the NMR coil, which can significantly improve sensitivity.[14] This is an excellent option when sample availability, compounded by low solubility, is the primary challenge.
References
Al-Mughaid, H., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]
Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]
St. John, P. C., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
Scribd. (2021, July 12). NMR Solvent Properties. [Link]
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]
ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?[Link]
YouTube. (2023, April 10). Variable Temperature NMR. [Link]
Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?[Link]
University of Oxford. Variable Temperature NMR Experiments. [Link]
University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. [Link]
Truman State University. NMR Solvent Properties. [Link]
Iowa State University. NMR Sample Preparation. [Link]
ResearchGate. (n.d.). NMR Solvent Data Chart. [Link]
Minimizing dimer formation during the synthesis of pyrrole-2-carbaldehyde derivatives
Executive Summary: The "Red Impurity" Problem In the synthesis of pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction, the most persistent failure mode is the formation of a dark red/black tar or a solid impurity. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Red Impurity" Problem
In the synthesis of pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction, the most persistent failure mode is the formation of a dark red/black tar or a solid impurity.
The Diagnosis: This is rarely simple decomposition. It is typically the result of acid-catalyzed condensation .
Dipyrromethanes (Dimers): Formed when the product (aldehyde) reacts with unreacted starting material (pyrrole) under acidic conditions.
Polypyrroles (Tars): Formed via oxidative polymerization if the reaction temperature spikes or if the Vilsmeier reagent degrades.
The Solution: The protocol below shifts from "Standard Addition" to "Inverse Addition" and utilizes a Buffered Quench . This ensures that unreacted pyrrole never co-exists with the free aldehyde in an acidic environment.
Diagnostic Troubleshooting Matrix
Use this table to identify the root cause of your specific failure mode.
Symptom
Probable Cause
Mechanism
Corrective Action
Dark Red/Black Tar
Oxidative Polymerization
Exotherm uncontrolled; Localized heating.
Cryogenic Control: Maintain <5°C during addition. Dilute pyrrole in solvent before addition.
Pink/Purple Solid
Dipyrromethane Formation
Condensation of Product + SM.
Inverse Addition: Add Pyrrole to Vilsmeier reagent (never vice-versa).
Low Yield (<50%)
Reagent Decomposition
POCl₃ hydrolyzed by wet DMF.
Reagent Quality: Distill POCl₃; Use anhydrous DMF (<0.05% H₂O).
Product Solidifies
Incomplete Hydrolysis
Iminium salt not fully cleaved.
Hydrolysis Time: Increase stir time of aqueous quench (pH > 7) before extraction.
The Mechanism: Why Dimerization Occurs
To solve the problem, you must understand the "Fork in the Road." The Vilsmeier-Haack reaction creates a reactive iminium salt.[1][2][3][4] If this salt (or the hydrolyzed aldehyde) encounters free pyrrole in the presence of acid, it acts as an electrophile, leading to the "Butterfly" dimer (dipyrromethane).
Pathway Visualization
Caption: The "Danger Zone" occurs during hydrolysis. If unreacted pyrrole is present when the aldehyde is liberated under acidic conditions, acid-catalyzed condensation yields the dimer.
Optimized Experimental Protocol (Self-Validating)
This protocol uses Inverse Addition to ensure the Vilsmeier reagent is always in excess relative to the pyrrole, preventing the "Product + SM" collision.
Solvent: Anhydrous DMF (5-6 equiv; acts as solvent and reagent).
Quench: Sodium Acetate (sat. aq.) or Sodium Carbonate (2M).
Step-by-Step Methodology
Phase 1: Formation of Vilsmeier Reagent (The Active Species)
Charge a flame-dried 3-neck flask with anhydrous DMF under N₂.
Cool to 0°C (Internal temperature).
Add POCl₃ dropwise over 20 minutes.
Checkpoint: Solution should turn pale yellow/orange. If it turns dark brown, your DMF is wet or temperature is too high.
Stir at 0–5°C for 30 minutes to ensure complete formation of the chloroiminium salt.
Phase 2: Inverse Addition (The Critical Control Point)
5. Dissolve Pyrrole in a minimal amount of DMF or 1,2-dichloroethane (DCE).
6. SLOWLY add the Pyrrole solution into the Vilsmeier reagent flask.
Why? This keeps [Vilsmeier] >> [Pyrrole]. Any pyrrole added is immediately converted to the iminium salt, leaving no free pyrrole to react with the product later.
Maintain internal temperature <10°C during addition.
Allow to warm to room temperature (25°C) and stir for 1–2 hours.
TLC Check: Confirm disappearance of Pyrrole. Do not proceed to hydrolysis until Pyrrole is <1%.
Phase 3: Buffered Hydrolysis (Preventing Dimerization)
9. Cool the reaction mixture back to 0°C .
10. Prepare a separate beaker with crushed ice and Sodium Acetate (3.0 equiv) dissolved in water.
Why? We must neutralize the HCl generated during hydrolysis immediately.
Pour the reaction mixture slowly onto the buffered ice mixture.
Stir vigorously for 15 minutes.
Checkpoint: The pH should be ~7.[5] If acidic (pH < 4), add more base. Acidic aqueous layers promote dipyrromethane formation even during extraction.
Frequently Asked Questions (Technical Support)
Q1: Why can't I just add POCl₃ directly to the Pyrrole/DMF mixture?A: This is "Normal Addition," and it is risky for pyrroles. At the start of the addition, [Pyrrole] is high and [Vilsmeier] is low. The reaction generates HCl.[6] The combination of local heating, acid, and high pyrrole concentration favors polymerization (tars). Inverse addition avoids this high-concentration regime.
Q2: My product contains a "butterfly" dimer (dipyrromethane). Can I purify it out?A: It is difficult. Dipyrromethanes have similar solubility profiles to the aldehyde. They often co-crystallize or streak on silica columns. Prevention is the only viable strategy for scale-up. If you have it, recrystallization from hot petroleum ether or hexane/EtOAc is your best option, but yield loss will be significant [1].
Q3: Can I use Vilsmeier-Haack for pyrroles with Electron Withdrawing Groups (EWGs)?A: It is difficult. The Vilsmeier reagent is a weak electrophile.[1][7] If your pyrrole has strong EWGs (e.g., -NO₂, -CO₂R), the ring is deactivated. You may need to heat the reaction (60–80°C), but this increases the risk of tar formation. For deactivated pyrroles, consider using Dichloromethyl methyl ether (SnCl₄ catalyzed) or Rieche formylation [2].
Q4: How do I store the Pyrrole-2-carbaldehyde to prevent it from dimerizing on the shelf?A: The aldehyde itself is relatively stable if free of acid. Ensure your final wash during workup is slightly basic (NaHCO₃). Dry thoroughly (MgSO₄). Store at 4°C in the dark. Light and trace acids accelerate decomposition [3].
References
Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. (1956). "2-Pyrrolealdehyde".[8] Organic Syntheses, 36, 74.
Meth-Cohn, O.; Stanforth, S. P. (1991).[9] "The Vilsmeier–Haack Reaction (Review)".[9] Comprehensive Organic Synthesis, 2, 777-794.
Jones, G.; Stanforth, S. P. (2000).[3][9] "The Vilsmeier Reaction of Non-Aromatic Compounds". Organic Reactions, 56, 355.[3]
Technical Assessment: Structural Elucidation of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile via 1H NMR
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Structural Context[1][2][3] This guide provides a technical analysis of the 1H NMR...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Structural Context[1][2][3]
This guide provides a technical analysis of the 1H NMR spectrum for 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile (also known as 1-(2-cyanobenzyl)pyrrole-2-carboxaldehyde). This compound represents a critical scaffold in the synthesis of fused tricyclic systems (e.g., pyrrolo[1,2-a]pyrazines) and potassium-competitive acid blockers (P-CABs) like Vonaprazan.
The structural elucidation relies on distinguishing the target product from its two primary precursors: Pyrrole-2-carboxaldehyde (Nucleophile) and 2-(Bromomethyl)benzonitrile (Electrophile).
Key Diagnostic Indicators
Success Indicator: Appearance of a sharp singlet methylene spacer (
) at 5.6–5.8 ppm .
Purity Indicator: Complete disappearance of the broad pyrrole
resonance ( 10.0–11.0 ppm).
Regioselectivity: Confirmation of
-alkylation vs. -alkylation via the chemical shift of the pyrrole ring protons.
Comparative Spectral Analysis
The following table contrasts the target molecule with its starting materials to facilitate rapid reaction monitoring.
Table 1: Chemical Shift Comparison (Solvent:
/ )
Functional Group
Precursor A: Pyrrole-2-carboxaldehyde
Precursor B: 2-(Bromomethyl)benzonitrile
Target Product
Diagnostic Value
Aldehyde (-CHO)
9.50 ppm (s)
N/A
9.55 ppm (s)
Retention of aldehyde functionality; slight shift indicates -substitution.
Pyrrole -NH
10.5–11.5 ppm (br)
N/A
Absent
Primary proof of reaction completion.
Linker (-CH2-)
N/A
4.65 ppm (s)
5.65–5.75 ppm (s)
Definitive proof of N-C bond formation. Significant downfield shift ( ppm).
Pyrrole H-4
6.34 ppm (m)
N/A
6.30–6.40 ppm (dd)
Distinctive triplet-like signal, usually the most upfield aromatic peak.
Aromatic (Ortho-CN)
N/A
7.6–7.7 ppm (d)
7.75 ppm (d)
Deshielded by cyano group; helps identify the benzonitrile ring orientation.
Detailed Spectral Interpretation
Region A: The Aldehyde (9.5 – 9.6 ppm)
The formyl proton appears as a sharp singlet. While common to the starting material, its presence confirms that the reaction conditions (typically basic) did not result in a Cannizzaro disproportionation or oxidation to the carboxylic acid.
Note: If this peak broadens or splits, check for water contamination or conformational isomerism (rotamers), though rotamers are rare for this specific
-benzyl analog at room temperature.
Region B: The Aromatic & Heteroaromatic Zone (6.3 – 7.8 ppm)
This region contains 7 protons (4 from benzonitrile, 3 from pyrrole).
Pyrrole H-4 (
~6.35 ppm): This is the "anchor" peak. It is a doublet of doublets (often appearing as a pseudo-triplet) and is significantly shielded compared to the benzene ring.
Pyrrole H-3 (
~6.95 ppm): Located adjacent to the carbonyl. It typically appears as a doublet of doublets ( Hz).
Pyrrole H-5 (
~7.10 ppm): Often overlaps with the aromatic multiplet. In the product, this proton is sensitive to the benzyl group's steric bulk.
Benzonitrile Protons:
The proton ortho to the cyano group is the most deshielded aromatic signal (
~7.7–7.8 ppm) due to the anisotropy of the triple bond.
The remaining three protons form a complex multiplet between 7.3–7.6 ppm.
Region C: The Methylene Bridge (5.6 – 5.8 ppm)
This is the critical quality attribute .
Starting Material: The
signal in the precursor is around 4.6–4.7 ppm.
Product: Upon
-alkylation, the methylene protons are deshielded by the adjacent pyrrole nitrogen and the aromatic ring current. The shift to 5.7 ppm confirms the formation of the bond.
Troubleshooting: If you see a peak at
5.2–5.3 ppm, suspect -alkylation (formation of an enol ether), although this is kinetically disfavored for pyrrole-2-carboxaldehydes under standard conditions.
The following diagram illustrates the logical workflow for interpreting the NMR data and troubleshooting synthesis issues.
Caption: Logical decision tree for validating the synthesis of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile based on 1H NMR chemical shifts.
References
BenchChem. Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives. Retrieved from
Royal Society of Chemistry. Supporting Information: Synthesis of 1-(substituted-benzyl)-1H-pyrrole-2-carbaldehyde analogs. (Refers to analogous 1-(2-bromobenzyl) data). Retrieved from
SpectraBase. 1H NMR Spectrum of 4-(Bromomethyl)benzonitrile (Analogous Electrophile Data). Retrieved from [4]
Organic Syntheses. Pyrrole-2-carboxaldehyde Synthesis and Characterization. Org.[5][6][7] Synth. 1951, 31, 72. Retrieved from
National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxaldehyde Spectral Data.[1] Retrieved from
Comparative Guide: N-Benzyl vs. N-Sulfonyl Pyrrole Intermediates in Vonoprazan Synthesis
The following guide provides an in-depth technical comparison of N-benzyl versus N-sulfonyl pyrrole intermediates in the synthesis of Vonoprazan (TAK-438). This analysis is designed for process chemists and drug develope...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of N-benzyl versus N-sulfonyl pyrrole intermediates in the synthesis of Vonoprazan (TAK-438). This analysis is designed for process chemists and drug developers, focusing on mechanistic implications, process efficiency, and experimental validity.
Executive Summary
In the industrial synthesis of Vonoprazan fumarate, the choice of the pyrrole nitrogen protecting group is the primary determinant of route efficiency.
The N-Sulfonyl Route (Recommended): Utilizes the final pharmacophore (pyridine-3-sulfonyl group) as a "permanent" protecting group early in the synthesis. This route offers superior atom economy, fewer unit operations, and higher overall yield (~60-70%).
The N-Benzyl Route (Classical/Comparator): Represents a traditional "protect-react-deprotect" strategy. While N-benzyl provides excellent stability and electron donation (activating the ring), it requires harsh deprotection conditions (hydrogenolysis or dissolving metal reduction) that are incompatible with late-stage functional groups, leading to a longer linear sequence and lower yields (<40%).
Verdict: The N-Sulfonyl intermediate is the industry standard for Vonoprazan manufacturing due to its "telescoping" capability, whereas the N-Benzyl route is largely obsolete for large-scale production but remains relevant for analog generation in discovery chemistry.
Mechanistic & Strategic Overview
The core challenge in Vonoprazan synthesis is constructing the 1,3,5-trisubstituted pyrrole core .[1][2] The electronic nature of the substituent on the pyrrole nitrogen (
-1) dictates the regioselectivity of electrophilic substitutions at -3 (required for the methylamine side chain).
Electronic Impact of N-Substituents
N-Benzyl (Electron Donating Group - EDG):
Mechanism: Hyperconjugation and inductive effects increase electron density in the pyrrole ring.
Consequence: The ring is highly activated towards electrophilic aromatic substitution (SEAr). While this facilitates Vilsmeier-Haack formylation at
-3, it also increases susceptibility to oxidation and polymerization side reactions.
Strategic Cost: It is a "temporary" group. It must be removed (deprotection) and replaced with the sulfonyl group, adding two distinct unit operations.
N-Sulfonyl (Electron Withdrawing Group - EWG):
Mechanism: The sulfonyl group pulls electron density away from the pyrrole ring via induction (
) and resonance ().
Consequence: The ring is deactivated. Historically, this was feared to hinder
-3 functionalization. However, experimental data proves that the 2-fluorophenyl group at -5 provides sufficient activation to allow formylation or acylation at -3 even with the N-sulfonyl group present.
Strategic Benefit: It serves a dual purpose: protecting the nitrogen and acting as the final structural moiety. No deprotection is required.
The following diagram illustrates the divergence in synthetic strategy. The N-Sulfonyl route (Right) shortcuts the lengthy protection/deprotection cycle of the N-Benzyl route (Left).
Caption: Comparative workflow showing the streamlined efficiency of the N-Sulfonyl route (Green) versus the multi-step N-Benzyl route (Grey/Red).
Detailed Experimental Protocols
Protocol A: The N-Sulfonyl Route (Optimized)
Rationale: This protocol installs the final sulfonyl group immediately after pyrrole ring formation, preventing the need for later protection manipulation.
Step 1: Sulfonylation of the Pyrrole Core
Charge a reactor with 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (or carboxylate ester) (1.0 eq) and THF (10 vol).
Cool to 0–5 °C.
AddNaH (60% dispersion, 1.2 eq) portion-wise, maintaining internal temperature <10 °C. Caution: H₂ gas evolution.
Stir for 30 min to ensure deprotonation.
Addpyridine-3-sulfonyl chloride (1.1 eq) dissolved in THF.
Warm to 20–25 °C and stir for 2–4 h. Monitor by HPLC for consumption of starting pyrrole.
Step 2: Deprotection (The Bottleneck)
Note: This step is performed after the C3 side chain is installed.
Dissolve the N-benzyl intermediate in Ethanol/Acetic Acid .
Add 10% Pd/C catalyst (10 wt% loading).
Hydrogenate at 50 psi H₂ and 50 °C for 12–24 h.
Risk:[4][5][7] The pyridine ring (if present) or the pyrrole double bonds can be reduced if conditions are too harsh.
Risk:[4][5][7] Incomplete debenzylation is common due to steric bulk at C3 and C5.
Filter catalyst and concentrate.
Critical Analysis: Why N-Sulfonyl Wins
Regioselectivity & Stability
While the N-benzyl group activates the pyrrole, making C3-formylation rapid, it often leads to over-reaction (bis-formylation) or oxidation. The N-sulfonyl group, being electron-withdrawing, moderates the reactivity of the pyrrole ring. This "dampening" effect actually improves the selectivity for mono-functionalization at the C3 position, resulting in a cleaner impurity profile.
Process Safety & Cost
The N-Benzyl route necessitates a hydrogenation step (Step 4 in Diagram). On a manufacturing scale, handling pressurized hydrogen gas with pyrophoric Pd/C catalysts introduces significant safety hazards and engineering controls (Class 1 Div 1 zones). The N-Sulfonyl route eliminates this entirely, relying on standard reactor types.
Atom Economy
In the N-Benzyl route, the benzyl group (Molecular Weight ~91 g/mol ) is a waste product. In the N-Sulfonyl route, the pyridine-3-sulfonyl group (MW ~142 g/mol ) is part of the final Active Pharmaceutical Ingredient (API). This dramatically improves the Process Mass Intensity (PMI).
References
Takeda Pharmaceutical Company Ltd. Preparation of Pyrrole Compounds.[1][2] Patent WO2010080114. (Describes the optimized N-sulfonyl route).
J. Med. Chem. Discovery of Vonoprazan (TAK-438). (2014).[5][7][8] Detailed SAR discussion on the necessity of the sulfonyl group and synthesis optimization.
Org. Process Res. Dev. Scalable Synthesis of Vonoprazan Fumarate. (2017).[7] Comparison of protecting group strategies and yield improvements.
CN Patent 105294653B. Preparation method of Vonoprazan fumarate. (Highlights the drawbacks of early routes involving ester/alcohol redox cycles).
Chem. Pharm. Bull. Alternative synthesis of 1,3,5-trisubstituted pyrroles.[6] (General reference for N-benzyl vs N-sulfonyl reactivity patterns).
A Senior Application Scientist's Guide to the Proper Disposal of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile (CAS No. Not Available).
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile (CAS No. Not Available). Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in a thorough hazard assessment of the molecule's constituent functional groups.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the chemical nature of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile is paramount to its safe handling and disposal. The molecule's potential hazards are derived from its three primary functional groups: the benzonitrile moiety, the pyrrole ring, and the formyl (aldehyde) group.
Pyrrole Ring: Pyrrole and its derivatives are organic, nitrogen-containing heterocyclic compounds. Pyrrole itself is a flammable liquid that can be toxic if swallowed and may cause serious eye damage.[3][4][5] Its derivatives must be handled as potential irritants and with care to avoid inhalation or skin contact.[6][7]
Formyl Group: The aldehyde functional group (-CHO) can cause skin, eye, and respiratory irritation.[8][9]
Based on a structural relative, 2-(1H-pyrrol-1-yl)benzonitrile, the compound is assigned the GHS07 pictogram, indicating it is an irritant and may be harmful.[10] Therefore, a conservative approach classifying this compound as a hazardous substance is essential for establishing disposal protocols.
Table 1: Summary of Potential Hazards
Hazard Category
Associated Functional Group
Potential Risks
Disposal Implication
Toxicity
Benzonitrile, Pyrrole
Harmful if swallowed, inhaled, or in contact with skin.[1][5]
Must be disposed of as hazardous chemical waste; never drain-disposed.
Irritation
Formyl, Pyrrole
Causes skin, eye, and respiratory irritation.[8][9]
Requires appropriate PPE during handling and disposal.
Reactivity
Benzonitrile, Pyrrole
Incompatible with strong oxidizing agents, acids, and bases.[8][11]
Waste must be segregated from incompatible materials.
Environmental
General Organic
Potential ecotoxicity; should not be released into the environment.[3][8]
Requires containment and disposal via a licensed waste management facility.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling and disposing of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile. The following PPE must be worn to prevent exposure.[12][13]
Hand Protection: Wear two pairs of nitrile gloves tested for use with chemicals.[12][14] Nitrile provides good resistance against a range of organic compounds. Contaminated gloves should be disposed of as hazardous waste.[15] If gloves become contaminated, remove them immediately using the proper technique and wash your hands thoroughly.[5]
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and fine dust.[5]
Body Protection: A lab coat must be worn to protect against skin contact. Ensure it is fully buttoned.
Respiratory Protection: All handling of the solid compound and preparation of its waste for disposal should occur within a certified chemical fume hood to prevent inhalation.[13][16]
Waste Segregation and Container Management: The Cornerstone of Compliance
Proper segregation and containment of chemical waste are critical for safety and regulatory compliance, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17]
Step 1: Waste Classification
Classify all waste containing 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile as non-halogenated organic hazardous waste . This classification is crucial as it dictates the final disposal method, which is typically incineration for organic materials.[7][18]
Step 2: Container Selection
Use a designated, leak-proof container made of a material chemically compatible with organic compounds (e.g., high-density polyethylene or glass). The container must have a secure, screw-top cap to prevent the release of vapors.[17][19]
Step 3: Labeling
Proper labeling is a strict regulatory requirement.[18][19] The waste container must be labeled clearly with the following information:
The words "HAZARDOUS WASTE"
The full chemical name: "2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile"
An accurate list of all other chemical constituents and their approximate percentages.
The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).
Step 4: Accumulation
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[19][20] The SAA must be under the control of laboratory personnel, at or near the point of generation, and away from drains, ignition sources, and incompatible chemicals.[17]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the neat (undiluted) compound, contaminated solutions, and contaminated labware.
A. Disposal of Neat or Expired Compound
Work Area: Perform all actions inside a certified chemical fume hood.
Transfer: Carefully transfer the solid 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile into the designated hazardous waste container using a dedicated spatula or scoop.
Decontamination: Decontaminate the spatula and any other equipment used by rinsing with a suitable organic solvent (e.g., acetone or ethanol) and collecting the rinsate in the same hazardous waste container.
B. Disposal of Contaminated Solutions
Collection: Pour all solutions containing the compound directly into the designated hazardous waste container.
Rinsing: Rinse any glassware that held the solution at least three times with a small amount of a suitable organic solvent. Collect all rinsate in the hazardous waste container to ensure the complete capture of the chemical residue.
C. Disposal of Contaminated Labware and Materials
Collection: Place all disposable materials that have come into contact with the compound, such as nitrile gloves, pipette tips, and absorbent pads, into the same solid hazardous waste container.[21]
Sharps: If contaminated sharps (needles, scalpels) are used, they must first be placed in a designated sharps container. This container should then be placed inside the larger hazardous waste container or managed as a separate hazardous waste stream, according to your institution's policy.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.
Don PPE: Before addressing the spill, don the full required PPE, including double nitrile gloves, safety goggles, and a lab coat. For large spills outside a fume hood, respiratory protection may be necessary.[12][13]
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[6] For a liquid spill, surround the area with absorbent pads.
Collection: Carefully sweep or scoop the contained material into the designated hazardous waste container.
Decontamination: Clean the spill area thoroughly with a cloth or paper towels soaked in a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[13]
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office, as per local policy.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile waste from generation to final pickup.
Caption: Disposal workflow for 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile.
References
Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration. [Link]
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
Cytotoxic Drug Handling with Biosafety Isolators . BioSafe Tech by QUALIA. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
Regulation of Laboratory Waste . American Chemical Society. [Link]
How to Dispose of Nitrile Gloves? . Earth Safe PPE. [Link]
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration. [Link]
Are Nitrile Gloves Recyclable? . Polycarbin. [Link]
ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]
Safe Handling of Hazardous Drugs . Duke University Occupational & Environmental Safety Office. [Link]
Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria . MDPI. [Link]